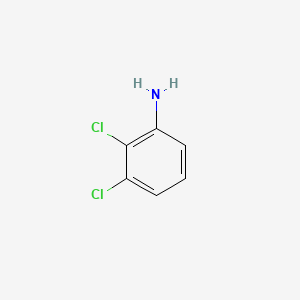

2,3-Dichloroaniline

Description

Contextualization within Halogenated Aromatic Amines Research

2,3-Dichloroaniline (B127971) (C₆H₃Cl₂NH₂) is a member of the halogenated aromatic amines, a class of organic compounds characterized by an amino group (-NH₂) attached to a halogenated benzene (B151609) ring. These compounds are widely recognized for their diverse applications as intermediates in various industrial syntheses, including the production of dyes, pesticides, and pharmaceuticals. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net

The research landscape surrounding halogenated aromatic amines is multifaceted, encompassing studies on their synthesis, chemical reactivity, and environmental fate. Due to the presence of halogen atoms, these compounds often exhibit enhanced stability and can persist in the environment, leading to concerns about their potential as contaminants. researchgate.netfishersci.senih.govnih.govekb.eg Consequently, a significant portion of research in this area is dedicated to understanding their degradation pathways and developing remediation strategies. For instance, studies have investigated the biodegradation of various chloroaniline and dichloroaniline isomers, such as 2-chloroaniline (B154045), 3-chloroaniline (B41212), and 3,4-dichloroaniline, to elucidate their environmental behavior. researchgate.netresearchgate.netfishersci.sefishersci.ienih.gov 2,3-DCA itself is known as a persistent groundwater contaminant, highlighting the ongoing need for research into its environmental transformations. fishersci.senih.govnih.gov Its specific halogenation pattern and amino functionality make 2,3-DCA a valuable building block for synthesizing complex organic molecules in various industrial sectors. wikipedia.orgwikipedia.org

Historical Development and Evolution of Academic Interest in this compound

Academic interest in this compound and other halogenated anilines has evolved significantly, mirroring the expansion of the industrial chemical sector during the mid-20th century. Early research primarily focused on the synthesis and industrial applications of these compounds as key intermediates. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net For example, this compound is produced through the hydrogenation of 2,3-dichloronitrobenzene (B165493). wikipedia.org Methodologies for synthesizing halogenated anilines, such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides, have been explored to access a diverse array of these compounds. acs.org

Over time, academic and scientific interest broadened to address the environmental implications of these persistent compounds. This shift is particularly evident in the increasing volume of research dedicated to the biodegradation and biotransformation pathways of 2,3-DCA and its related chloroanilines. researchgate.netfishersci.senih.govnih.govekb.egnih.govbiorxiv.orgchemrxiv.org Studies have demonstrated that 2,3-DCA can undergo reductive dechlorination in anaerobic environments, leading to its transformation into aniline (B41778) via intermediates like 2-chloroaniline and 3-chloroaniline. fishersci.senih.govnih.govbiorxiv.org Furthermore, research has investigated aerobic biodegradation of 2,3-DCA through dioxygenation using mixed enrichment cultures, providing insights into its fate in groundwater and surface water. chemrxiv.org Beyond environmental concerns, contemporary academic interest also extends to the synthesis of this compound derivatives for their potential biological activities, including antibacterial properties. iajpr.com This evolution reflects a comprehensive research landscape that spans from fundamental chemical synthesis to applied environmental and medicinal chemistry.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSAOUFIJSKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N, Array | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040696 | |

| Record name | 2,3-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID. | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

252 °C | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>112 °C (closed cup), >112 °C c.c. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.383 @ 25 °C, Relative density (water = 1): 1.383 | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | 2,3-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

27134-27-6, 608-27-5 | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar,ar-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027134276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BL4F1DXVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24 °C | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for 2,3 Dichloroaniline and Its Precursors

Classical and Industrial Synthesis Routes to 2,3-Dichloroaniline (B127971)

Traditional industrial methods for producing this compound primarily involve the reduction of a nitrobenzene (B124822) precursor or the aminolysis of chlorinated benzenes.

One of the main industrial methods for synthesizing this compound involves the hydrogenation reduction of 2,3-dichloronitrobenzene (B165493). wikipedia.orgchembk.compatsnap.com This process typically utilizes iron powder under acidic conditions. environmentclearance.nic.in

Process Description: In this method, 2,3-dichloronitrobenzene is subjected to reduction using iron powder in an acidic environment. The resulting this compound is then isolated from the reaction mixture through filtration and distillation. environmentclearance.nic.in

Mass Balance Example for 1000 units of this compound Production: environmentclearance.nic.in

| Input Material | Quantity (units) | Output Material | Quantity (units) |

| 2,3-Dichloronitrobenzene | 1282 | Aqueous Layer | 769 |

| Iron Powder | 1026 | Distillation Loss | 26 |

| Hydrochloric Acid | 77 | Process Residue | 1487 |

| Caustic Soda Lye | 64 | Product 2,3-DCA | 1000 |

| Total Water | 833 | ||

| Total Input | 3282 | Total Output | 3282 |

While effective, the preparation and purification routes for 2,3-dichloronitrobenzene can be cumbersome, leading to higher raw material costs. chembk.compatsnap.com Additionally, the hydrogenation process may require equipment with high material specifications and can pose certain safety hazards. chembk.compatsnap.com

Another industrial route involves the aminolysis of chlorinated benzenes, particularly 1,2,3-trichlorobenzene (B84244). hsppharma.compatsnap.comhsp-pharma.com This method leverages 1,2,3-trichlorobenzene, which is often a byproduct of dichlorobenzene production, as a raw material. hsppharma.compatsnap.comhsp-pharma.com

Process Description: The aminolysis reaction uses 1,2,3-trichlorobenzene and ammonia (B1221849) as raw materials. Copper ions are employed as catalysts, and quaternary ammonium (B1175870) salts and polyethers can serve as phase transfer catalysts. The reaction proceeds under specific temperature and pressure conditions to yield this compound, often alongside 2,6-dichloroaniline. hsppharma.comhsp-pharma.com

Experimental Data for Aminolysis of 1,2,3-Trichlorobenzene: patsnap.com

| Experiment | 40% Ammonia Water (g) | Pressure (kgf) | Ammonolysis Oil Layer (g) | 1,2,3-TCB (%) | 2,3-DCA (%) | 2,6-DCA (%) | Diaminochlorobenzene (%) |

| Example 2 | 373.9 (8.80 mol) | 57 | 98.7 | 75.39 | 13.61 | 6.98 | 0.98 |

| Example 3 | - | - | 97.7 | 72.34 | 17.08 | 8.36 | 0.96 |

Note: Example 3 used 1.68g of cuprous chloride (content 97%, 0.016mol) as ammonolysis catalyst. patsnap.com

This approach offers advantages such as a simpler process flow, lower cost, and reduced waste generation, as it utilizes a byproduct as feedstock and often avoids the addition of triethylamine. hsppharma.compatsnap.comhsp-pharma.com

Advanced and Sustainable Synthesis Approaches for this compound

Modern chemical synthesis increasingly focuses on developing more efficient and environmentally friendly methods.

Catalytic methods play a crucial role in enhancing the selectivity and efficiency of dichloroaniline production. Noble metal catalysts are often employed in the catalytic hydrogenation of dichloronitrobenzenes. chemicalbook.comnih.gov

For instance, the catalytic hydrogenation of 2,3-dichloronitrobenzene to this compound can be achieved using catalysts like tungsten carbide. chembk.compatsnap.com Supported nickel catalysts have also been investigated for the selective hydrogenation of chloronitrobenzenes, with strategies like pre-coking developed to improve stability by mitigating site blocking caused by HCl. mdpi.com

Catalytic Hydrogenation Conditions (General for Dichloronitrobenzene to Dichloroaniline): chemicalbook.com

| Parameter | Value |

| Catalyst Type | Noble metal catalysts |

| Hydrogenation | With hydrogen |

| Temperature | 90 °C |

| Pressure | 3750.38 - 4500.45 Torr (approx. 5-6 atm) |

| Additives | Various types used to prevent dehalogenation |

| Reactor Material | Special steel alloys to inhibit corrosion |

These catalytic approaches aim to achieve high chemoselectivity, particularly when other labile functional groups are present, and to reduce the need for harsh reaction conditions. scihorizon.com

The application of green chemistry principles in the synthesis of this compound focuses on minimizing environmental impact and maximizing resource efficiency. Key principles include atom economy, design for energy efficiency, and the use of safer solvents. acs.org

For example, the use of water as a green solvent in organic reactions is a significant step towards more sustainable processes, avoiding toxic solvents. researchgate.netresearchgate.net Efforts are made to conduct reactions at ambient temperature and pressure to reduce energy requirements. acs.orgunizar.es The development of new strategies for chemical transformations under mild conditions, leading to non-toxic and readily biodegradable products, aligns with green chemistry objectives. researchgate.net

While specific detailed research findings on green chemistry principles applied directly to this compound synthesis are emerging, the general trend in the chemical industry is towards:

Maximizing Atom Economy: Designing synthetic methods to incorporate all materials used in the process into the final product, thereby minimizing waste. acs.org

Reducing Energy Consumption: Conducting reactions at lower temperatures and pressures where feasible. acs.orgunizar.es

Using Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water or deep eutectic solvents (DESs). acs.orgresearchgate.netresearchgate.netunizar.es

Novel Synthetic Routes via Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing chemists to transform molecules by altering their reactive centers to create complex compounds from simpler starting materials. fiveable.mesolubilityofthings.com While specific novel routes for this compound directly via complex FGIs are an area of ongoing research, the concept is broadly applied to its precursors or derivatives.

For instance, the reduction of nitro groups to amino groups (anilines) is a paramount FGI, enabling the introduction of diverse functionalities. scihorizon.comresearchgate.net Recent developments include metal-free reduction of nitro compounds to amines under continuous-flow conditions, offering high yields and short reaction times without the need for purification, and tolerating various functional groups. scihorizon.comresearchgate.net This highlights a move towards more efficient and selective nitro reduction methods.

Another example of FGI relevant to dichloroaniline chemistry is the preparation of 2,3-dichlorobenzaldehyde (B127699) from this compound hydrochloride via a diazo salt intermediate reacting with formaldoxime. This process demonstrates the conversion of an amine functional group into an aldehyde, showcasing the versatility of FGIs in synthesizing related compounds. google.com

Chemical Reactivity and Derivatization Pathways of 2,3 Dichloroaniline

Electrophilic Aromatic Substitution Reactions of 2,3-Dichloroaniline (B127971)

Common electrophilic aromatic substitution reactions include:

Nitration: This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile. masterorganicchemistry.com, byjus.com The nitronium ion would likely attack positions 4 or 6, which are ortho/para to the amino group and meta to one or both chlorines.

Halogenation (e.g., Bromination, Chlorination): Halogenation, often catalyzed by Lewis acids like FeCl₃ or FeBr₃, involves electrophiles such as Cl⁺ or Br⁺. byjus.com, masterorganicchemistry.com The regioselectivity would be complex due to the competing directing effects. For instance, 4-bromo-2,3-dichloroaniline (B1273770) can be formed, indicating substitution at position 4. aaronchem.com

Sulfonation: This reaction involves fuming sulfuric acid (H₂SO₄ + SO₃) to produce benzenesulfonic acid derivatives, with SO₃ or HSO₃⁺ as the electrophile. masterorganicchemistry.com, byjus.com

The synthetic utility of this compound's chlorine atoms can also facilitate electrophilic aromatic substitution at the 4- or 5-positions, depending on the specific derivative.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution for aromatic rings unless specific conditions or activating groups are present. masterorganicchemistry.com, libretexts.org For an SNAr reaction to occur on an aryl halide, strong electron-withdrawing groups must be present ortho or para to the leaving group (e.g., chlorine) to stabilize the anionic intermediate (Meisenheimer complex). masterorganicchemistry.com, libretexts.org

In the case of this compound, the amino group is electron-donating, which generally disfavors SNAr on the ring. However, the chlorine atoms themselves can be targets for nucleophilic displacement under certain conditions, particularly if the ring is activated by other strong electron-withdrawing groups or via benzyne (B1209423) intermediates. While this compound itself does not possess strong electron-withdrawing groups to facilitate typical SNAr, its derivatives, such as 4-bromo-2,3-dichloroaniline, can undergo nucleophilic substitution. aaronchem.com

Diazotization and Subsequent Transformations of the Amino Group

The primary amino group of this compound is highly reactive and can be readily converted into a diazonium salt, which serves as a versatile intermediate for a wide array of transformations.

Formation of Diazonium Salts

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (typically 0-5°C). prepchem.com, unb.ca This reaction converts the amino group (-NH₂) into a diazonium group (-N₂⁺X⁻), where X is typically a halide.

For this compound, the formation of the corresponding diazonium salt, 2,3-dichlorobenzenediazonium chloride, proceeds as follows:

Reaction: C₆H₃Cl₂(NH₂) + NaNO₂ + 2HCl → C₆H₃Cl₂(N₂⁺Cl⁻) + NaCl + 2H₂O

A specific example involves converting this compound hydrogen sulfate (B86663) salt to an aryl iodide by reacting it with concentrated H₂SO₄ and NaNO₂ to form the intermediate diazonium salt, which is then displaced by KI. buct.edu.cn, udom.ac.tz, researchgate.net

Coupling Reactions (e.g., Azo Dye Synthesis)

Diazonium salts are highly reactive electrophiles and readily undergo azo coupling reactions with activated aromatic compounds, such as phenols, naphthols, or aromatic amines, to form intensely colored azo compounds (azo dyes). ijirset.com, unb.ca, uobaghdad.edu.iq These reactions are fundamental in the synthesis of various dyes and pigments. solubilityofthings.com

The general reaction involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling component, typically at a para position to an activating group if available.

General Azo Coupling Reaction: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (where Ar-N₂⁺X⁻ is the diazonium salt and Ar'-H is the coupling component)

For example, various bis azo reactive dyes have been synthesized by coupling tetrazotized 4,4'-methylene bis-(this compound) with cyanurated coupling components. researchgate.net, researchgate.net

Sandmeyer-type Reactions and Related Transformations

Sandmeyer reactions are a class of versatile transformations that replace the diazonium group with various nucleophiles, typically in the presence of copper(I) salts. wikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Key Sandmeyer-type reactions and related transformations of 2,3-dichlorobenzenediazonium chloride include:

Halogenation (Cl, Br): Replacement of the diazonium group with chlorine or bromine using CuCl or CuBr, respectively. wikipedia.org For instance, 1-bromo-2,3-dichlorobenzene (B155788) can be prepared from this compound via a Sandmeyer reaction using cupric bromide. google.com, google.com

Cyanation: Replacement with a cyano group (-CN) using CuCN. wikipedia.org

Hydroxylation: Replacement with a hydroxyl group (-OH) using Cu₂O, often at room temperature in neutral water. wikipedia.org

Iodination: Replacement with an iodine atom, typically by reacting the diazonium salt with potassium iodide (KI). This does not require a copper catalyst and is often considered a "Sandmeyer-type" reaction due to its utility in replacing the amino group. buct.edu.cn, udom.ac.tz, researchgate.net

Reduction: The diazonium group can be reduced to a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂).

Formation of Hydrazines: Reduction of the diazonium salt with reducing agents can yield hydrazines, such as 2,3-dichlorophenylhydrazine. tcichemicals.com, labsolu.ca, fishersci.ca, fishersci.com, uni.lu

Table 1: Examples of Sandmeyer-type Reactions of 2,3-Dichlorobenzenediazonium Chloride

| Reactant (from this compound) | Reagent | Product | Yield (if available) | Reference |

| This compound hydrogen sulfate | conc. H₂SO₄, NaNO₂, then KI | 2,3-dichlorophenyl iodide | 81% | buct.edu.cn, udom.ac.tz, researchgate.net |

| This compound | tert-butyl nitrite, CuBr, acetonitrile | 1-bromo-2,3-dichlorobenzene | - | google.com, google.com |

| This compound | NaNO₂, HCl, then reducing agent | 2,3-dichlorophenylhydrazine | - | tcichemicals.com, labsolu.ca, fishersci.ca, fishersci.com, uni.lu |

Condensation Reactions of this compound

The primary amino group of this compound can participate in condensation reactions, most notably with aldehydes and ketones, to form imines, also known as Schiff bases. jecst.org, masterorganicchemistry.com These reactions typically involve the elimination of a water molecule. masterorganicchemistry.com

General Condensation Reaction (Imine Formation): Ar-NH₂ + R-CHO (or R₂C=O) → Ar-N=CH-R (or Ar-N=CR₂) + H₂O

For instance, this compound can condense with benzaldehyde (B42025) compounds to form α-(2,3-dichlorophenylimino)cresol derivatives. google.com These condensation products can be crystalline solids. google.com The reaction is often carried out in the presence of an inert organic solvent such as alcohol or benzene (B151609), and optimum yields are typically obtained with equimolecular proportions of reactants. google.com The formation of the imine bond (C=N) is confirmed by spectroscopic methods, such as the appearance of a new peak in the UV-Vis spectrum around 326 nm and in the FT-IR spectrum around 1630 cm⁻¹. jecst.org, jecst.org, pnu.ac.ir

Table 2: Example of Condensation Reaction of this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) | Conditions | Reference |

| This compound | Benzaldehyde compound | α-(2,3-dichlorophenylimino)-o-cresol derivatives | Inert organic solvent (e.g., alcohol, benzene), 20-140°C | google.com |

Formation of Schiff Bases

Schiff bases, also known as imines, are formed through the condensation reaction between an amine and a carbonyl compound (an aldehyde or a ketone) sigmaaldrich.comtcichemicals.com. This compound, possessing a primary amino group, readily participates in such reactions. The process typically involves refluxing this compound with a suitable carbonyl compound in a solvent like ethanol (B145695), often with a catalyst such as glacial acetic acid, to yield the corresponding Schiff base derivative and water sigmaaldrich.comnih.gov.

Research has demonstrated the synthesis of various Schiff bases from this compound. For instance, reactions with carbonyl compounds such as isatin, acetophenone, and acetanilide (B955) have been reported to yield this compound derivatives sigmaaldrich.com. Another notable example involves the condensation of this compound with benzaldehyde compounds, specifically substituted salicylaldehydes. This reaction can be carried out by mixing equimolecular proportions of this compound and the benzaldehyde compound, then heating the mixture in an inert organic solvent like benzene or ethanol within a temperature range of 70-140 °C wikipedia.org. Water formed during the condensation is continuously removed to drive the reaction to completion.

Examples of Schiff bases formed include:

α-(2,3-dichlorophenylimino)-o-cresol, synthesized by reacting this compound with salicylaldehyde (B1680747) wikipedia.orguni.lu.

4-chloro-α-(2,3-dichlorophenylimino)-o-cresol, derived from this compound and 5-chloro-2-hydroxybenzaldehyde wikipedia.org.

4,6-dichloro-α-(2,3-dichlorophenylimino)-o-cresol, obtained from this compound and 3,5-dichlorosalicylaldehyde (B181256) wikipedia.org.

These Schiff base derivatives serve as important intermediates for further chemical transformations.

Table 1: Examples of Schiff Base Formation from this compound

| Amine Component | Carbonyl Component | Reaction Conditions | Product Type |

| This compound | Isatin, Acetophenone, Acetanilide | Ethanol, reflux | This compound derivatives (Schiff bases) sigmaaldrich.com |

| This compound | Salicylaldehyde | Ethanol, 78 °C, reflux | α-(2,3-dichlorophenylimino)-o-cresol wikipedia.org |

| This compound | 5-Chloro-2-hydroxybenzaldehyde | Benzene, boiling temperature | 4-chloro-α-(2,3-dichlorophenylimino)-o-cresol wikipedia.org |

| This compound | 3,5-Dichlorosalicylaldehyde | Ethanol, solidification | 4,6-dichloro-α-(2,3-dichlorophenylimino)-o-cresol wikipedia.org |

Cyclization Reactions for Heterocyclic Compound Formation

The amino group and the presence of halogen atoms on the aromatic ring of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

One significant pathway involves the formation of seven-membered heterocyclic rings, specifically 1,3-oxazepine derivatives. This can be achieved by reacting Schiff base intermediates, which are derived from this compound, with cyclic anhydrides such as phthalic anhydride (B1165640), maleic anhydride, or succinic anhydride nih.govuni.lu. These reactions are typically conducted in a dehydrated solvent like dry benzene, leading to the formation of 1,3-oxazepine-4,7-dione derivatives through a [2+5] cycloaddition reaction scirp.orgpnrjournal.com. For instance, a study reported the synthesis of 1,3-oxazepine derivatives by reacting azo compounds (prepared from the diazonium salt of this compound and 4-bromoacetophenone) with 4-nitroaniline (B120555) or 4-methoxyaniline to form Schiff bases, which were then cyclized with anhydrides nih.govuni.lu.

Another important cyclization pathway involves the synthesis of indoles. 4-Chloroindoles have been successfully synthesized from N-tosyl-2,3-dichloroaniline derivatives and terminal alkynes nih.govuni-goettingen.de. This transformation proceeds via an ortho-selective Sonogashira coupling, followed by subsequent intramolecular cyclization, catalyzed by palladium in conjunction with specific phosphine (B1218219) ligands, such as dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP) nih.govuni-goettingen.denih.gov. This method allows for the efficient construction of the indole (B1671886) ring system with high yields.

Metal-Catalyzed Coupling Reactions with this compound Derivatives

Metal-catalyzed coupling reactions are powerful tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound derivatives are active participants in such reactions, particularly those involving palladium catalysis.

A prominent example is the palladium-catalyzed ortho-selective Sonogashira coupling. N-Tosyl-2,3-dichloroaniline derivatives can undergo this reaction with terminal alkynes to yield 4-chloroindoles nih.govuni-goettingen.denih.govuni.lu. The high ortho-selectivity observed in these reactions is crucial, as it allows for selective coupling at one of the chlorine positions on the dichloroaniline scaffold, even in the presence of other halogen atoms nih.govnih.gov. This selectivity is often controlled by the choice of catalyst, with palladium complexes bearing dihydroxyterphenylphosphine ligands proving effective nih.govuni-goettingen.de.

Furthermore, the products of these initial coupling and cyclization steps can be subjected to further metal-catalyzed transformations. For instance, after the formation of 4-chloroindoles from N-tosyl-2,3-dichloroaniline derivatives, a subsequent Suzuki-Miyaura coupling can be performed in a one-pot synthesis to produce 2,4-disubstituted indoles nih.govuni-goettingen.de. This highlights the utility of this compound derivatives in constructing complex molecular architectures through sequential metal-catalyzed processes.

Table 2: Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

| Reactant | Coupling Partner | Catalyst System | Product Type | Key Feature |

| N-Tosyl-2,3-dichloroaniline | Terminal Alkynes | Pd/Dihydroxyterphenylphosphine | 4-Chloroindoles | Ortho-selective Sonogashira coupling, subsequent cyclization nih.govuni-goettingen.denih.gov |

| 4-Chloroindole (from above) | Boronic Acids (for Suzuki-Miyaura) | Pd catalyst | 2,4-Disubstituted Indoles | One-pot synthesis, further functionalization nih.govuni-goettingen.de |

Oxidation and Reduction Reactions of this compound

This compound can undergo both oxidation and reduction reactions, reflecting the reactivity of its amino group and the potential for transformations of its chlorinated aromatic ring.

Reduction Reactions: The most common and industrially relevant reduction reaction involving this compound is its synthesis. This compound is typically produced by the catalytic hydrogenation (reduction) of 2,3-dichloronitrobenzene (B165493) wikipedia.orgpnrjournal.com. This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) under reducing conditions. For example, hydrogenation can be carried out using hydrogen gas in a methanol/water mixture at elevated temperatures (e.g., 100 °C) and pressure, often in the presence of a catalyst nih.gov.

Oxidation Reactions: While this compound itself is an aniline (B41778), and anilines are susceptible to oxidation, specific controlled oxidation reactions are less commonly detailed for synthetic purposes compared to its reduction or derivatization. However, general reactivity patterns and environmental transformations indicate its susceptibility to oxidation:

Aromatic amines, including dichloroanilines, can undergo enzymatic oxidation. Studies have shown that horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze the formation of products from this compound nih.gov.

In environmental contexts, this compound can undergo biodegradation, which often initiates with ring hydroxylation, an oxidative process wikipedia.org.

Aromatic amines can also engage in covalent bonding with humic materials in aqueous solutions, followed by oxidation to yield amino-substituted quinones nih.gov. This demonstrates a pathway for its transformation in complex natural systems.

More broadly, related compounds like 2,3-dichloro-N,N-dimethylaniline are known to be oxidizable to nitroso or nitro derivatives, suggesting a general oxidative potential for the aniline moiety uni.lu.

Applications of 2,3 Dichloroaniline As a Key Intermediate in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

2,3-Dichloroaniline (B127971) acts as a foundational building block in the synthesis of a wide array of complex organic molecules. Its reactivity makes it a valuable intermediate in pharmaceutical manufacturing, where it is utilized in the production of anti-inflammatory and anti-infective drugs. 24chemicalresearch.com For instance, it serves as a starting material for the synthesis of 2,3-dichlorophenylpiperazine, which is further processed to create novel ligands selective for the dopamine (B1211576) D3 receptor subtype. buct.edu.cn The compound is also instrumental in developing 4-functionalized-1H-indoles, highlighting its versatility as a precursor for highly substituted aromatic systems. acs.org The industrial interest in this compound derivatives for specialized chemical products underscores its role in advanced synthetic organic chemistry. 24chemicalresearch.com

Role in the Development of Agrochemical Intermediates

The agrochemical sector represents a primary application area for this compound. It plays a critical role in the synthesis of various herbicides and pesticides, which are indispensable for modern agricultural practices. 24chemicalresearch.com The increasing global demand for food, projected to rise significantly by 2050, necessitates enhanced agricultural productivity, thereby driving the consumption of effective crop protection chemicals that rely on this compound derivatives. 24chemicalresearch.com Furthermore, this compound is employed in the manufacturing of growth regulators, contributing to improved crop management and yield. chemicalbook.com

Utilization in Dyestuff and Pigment Synthesis

This compound is extensively utilized in the dyestuff and pigment industries, particularly in the production of azo dyes. 24chemicalresearch.comchemicalbook.com These dyes are essential for imparting color to various materials, including textiles, plastics, and leather. pmarketresearch.com The compound's chemical properties contribute to the development of colorants that exhibit enhanced light fastness and thermal stability, crucial attributes for the durability and performance of dyed products. 24chemicalresearch.com Beyond traditional dyes, this compound also finds application in the synthesis of optical brighteners. chemicalbook.com An example of its use in dyestuff synthesis includes the preparation of cold brand bis azo reactive dyes by coupling tetrazotized 4,4'-methylene bis-(this compound) with various cyanurated coupling components, which are then applied to silk, wool, and cotton fibers. researchgate.net

Monomer and Intermediate in Polymer Chemistry

In polymer chemistry, this compound serves as an intermediate in the development of polymer additives. Its applications are emerging in the creation of functional additives such as UV stabilizers and flame retardants for plastics. chemicalbook.compmarketresearch.com These additives are vital for enhancing the performance and safety of polymeric materials in diverse sectors, including the automotive and construction industries. For instance, derivatives of this compound are incorporated into polyamide and epoxy resin formulations to meet stringent fire safety regulations. pmarketresearch.com

Contribution to Advanced Functional Materials

The versatility of this compound extends to its contribution to advanced functional materials. Its molecular structure, featuring chlorine atoms and an amino group, allows for its incorporation into compounds that exhibit specific functionalities. For example, condensation products derived from this compound and benzaldehyde (B42025) compounds have demonstrated utility as antimicrobials, acting as active constituents in disinfectant and germicidal compositions against various bacterial and fungal organisms, including Salmonella typhosa, Staphylococcus aureus, Aspergillus terreus, and Rhizopus nigricans. google.com This highlights its role in creating materials with targeted biological activities, thereby contributing to the development of specialized chemical products with advanced functionalities.

Environmental Transformation and Biodegradation Mechanisms of 2,3 Dichloroaniline

Photolytic Degradation Pathways of 2,3-Dichloroaniline (B127971)

Information specifically on the photolytic degradation pathways of this compound was not extensively detailed in the provided search results. However, photolysis is a known abiotic transformation process for various organic contaminants in aqueous environments uni.lu.

Microbial Biotransformation and Biodegradation Routes

Microbial processes play a significant role in the biotransformation and biodegradation of this compound, making it a potential candidate for bioremediation chemrxiv.orgresearchgate.net. Various microorganisms have been identified that can degrade 2,3-DCA, often utilizing it as a sole source of carbon and energy researchgate.netfrontiersin.orgpsu.edu.

Under aerobic conditions, the biodegradation of this compound can proceed via initial ring hydroxylation wikipedia.org. Studies have shown that certain bacteria, such as Bacillus megaterium IMT21, can mineralize 2,3-DCA, along with other dichloroaniline isomers, as their sole carbon and energy sources researchgate.netpsu.edu. The degradation of 2,3-DCA by Bacillus megaterium IMT21 has been observed to occur via dichloroaminophenol metabolites researchgate.netfrontiersin.orgpsu.edu.

A mixed enrichment culture has been shown to aerobically biodegrade 2,3-DCA, presumably through a dioxygenation pathway chemrxiv.orggoldschmidt.info. This process involves the initial incorporation of oxygen atoms into the aromatic ring, leading to its cleavage and further degradation chemrxiv.orgresearchgate.net.

Anaerobic conditions, particularly in anoxic groundwater environments, provide suitable conditions for reductive biotransformation processes of halogenated pollutants like 2,3-DCA biorxiv.org. Complete and stoichiometric dechlorination of 2,3-DCA to aniline (B41778) has been observed in anaerobic enrichment cultures dominated by Dehalobacter biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

The anaerobic biotransformation of 2,3-DCA to aniline occurs via transiently formed intermediates: 2-chloroaniline (B154045) (2-CA) and 3-chloroaniline (B41212) biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net. These intermediates are typically formed in a ratio, with 2-CA being the predominant intermediate (e.g., an 8:1 ratio of 2-CA to 3-chloroaniline) biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net. Dehalococcoides mccartyi strain CBDB1 has also been shown to respire and dechlorinate 2,3-DCA biorxiv.org.

Kinetic parameters for the anaerobic degradation by Dehalobacter have been determined:

Maximum specific growth rate (μmax) for 2,3-DCA: 0.18 ± 0.03 day⁻¹ biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

Half-saturation constant (Ks) for 2,3-DCA: 45 ± 16 mg/L biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

Growth yields of Dehalobacter on 2,3-DCA: 1.2 ± 0.1 × 10⁸ 16S rRNA gene copies/µmol chloride biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

Growth yields of Dehalobacter on 2-CA: 1.3 ± 0.1 × 10⁸ 16S rRNA gene copies/µmol chloride biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

First-order decay constant for Dehalobacter when starved of chlorinated electron acceptors: 0.017 ± 0.001 day⁻¹ biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

During this anaerobic dechlorination, other microbial activities such as lactate (B86563) fermentation, acetogenesis from ethanol (B145695), syntrophic propionate (B1217596) oxidation, and hydrogenotrophic methanogenesis have been observed biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net.

| Parameter | Value (Dehalobacter) | Unit | Source |

| Maximum specific growth rate (μmax) for 2,3-DCA | 0.18 ± 0.03 | day⁻¹ | biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net |

| Half-saturation constant (Ks) for 2,3-DCA | 45 ± 16 | mg/L | biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net |

| Growth yield on 2,3-DCA | 1.2 ± 0.1 × 10⁸ | 16S rRNA gene copies/µmol chloride | biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net |

| Growth yield on 2-CA | 1.3 ± 0.1 × 10⁸ | 16S rRNA gene copies/µmol chloride | biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net |

| First-order decay constant | 0.017 ± 0.001 | day⁻¹ | biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net |

Compound-specific isotope analysis (CSIA) is a valuable tool for tracking the in situ transformation of organic chemicals, including 2,3-DCA, at contaminated sites chemrxiv.orgresearchgate.netgoldschmidt.infoacs.orgfigshare.comnih.gov. Studies using multi-element CSIA have shown distinct isotope fractionation patterns during 2,3-DCA biodegradation.

During aerobic biodegradation of 2,3-DCA by a mixed enrichment culture, negligible carbon (<0.5‰) and hydrogen (<10‰) isotope fractionation has been observed chemrxiv.orgresearchgate.netacs.orgfigshare.comnih.gov. However, a significant inverse nitrogen isotope fractionation (>10‰) was consistently found chemrxiv.orgresearchgate.netacs.orgfigshare.comnih.gov. The corresponding nitrogen enrichment factor (εN,bulk) ranged from +6.2 ± 0.3‰ to +7.9 ± 0.4‰ chemrxiv.orgresearchgate.net and was reported as +6.8 ± 0.6‰ in another study acs.orgfigshare.comnih.gov. This inverse nitrogen isotope fractionation is potentially explained by an increase in bond energy at the nitrogen atom due to the formation of a glutamate (B1630785) conjugate of 2,3-DCA as a reaction intermediate, which may be the rate-limiting step acs.orgfigshare.comnih.gov.

The application of these laboratory-derived isotope enrichment factors to field samples from contaminated sites, such as pilot wetlands, has allowed for the estimation of the extent of 2,3-DCA biodegradation. For instance, in a pilot wetland treating contaminated groundwater, the extent of biodegradation was estimated to be up to 80–90% based on nitrogen isotope signatures, even when carbon isotope signatures showed negligible changes chemrxiv.orgresearchgate.netgoldschmidt.infoacs.orgfigshare.comnih.gov.

| Isotope | Fractionation Observation (Aerobic Biodegradation) | Enrichment Factor (ε) / Range | Source |

| Carbon | Negligible | <0.5‰ | chemrxiv.orgresearchgate.netacs.orgfigshare.comnih.gov |

| Hydrogen | Negligible | <10‰ | chemrxiv.orgresearchgate.netacs.orgfigshare.comnih.gov |

| Nitrogen | Significant inverse fractionation | +6.2 to +7.9‰ or +6.8 ± 0.6‰ | chemrxiv.orgresearchgate.netacs.orgfigshare.comnih.gov |

Chemical Hydrolysis and Other Abiotic Transformation Processes

While microbial degradation is prominent, abiotic transformation processes such as chemical hydrolysis can also influence the fate of this compound in the environment. However, specific detailed research findings on the chemical hydrolysis of 2,3-DCA were not explicitly provided in the search results. Generally, the chemical stability of dichloroanilines can render them persistent in some ecosystems biorxiv.orgasm.org.

Adsorption and Desorption Behavior in Environmental Compartments

The adsorption and desorption behavior of this compound in environmental compartments like soil and sediment significantly impacts its mobility and bioavailability. While specific data for 2,3-DCA's adsorption/desorption were not directly found, related chloroanilines, such as 2-chloroaniline, are expected to have moderate mobility in soil based on their organic carbon-water (B12546825) partition coefficient (Koc) nih.gov. In constructed wetlands, sorption has been identified as a dominant process for 2,3-DCA removal in certain units, such as upflow gravel beds, while biotransformation dominates in planted marshes goldschmidt.info.

Advanced Analytical Methodologies for the Detection and Quantification of 2,3 Dichloroaniline

Compound-Specific Isotope Analysis (CSIA) for Fate Assessment

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique widely recognized for its ability to evaluate the in situ transformation of organic contaminants in environmental systems. This methodology leverages the subtle changes in the isotopic ratios of elements within a compound as it undergoes degradation or transformation processes. By analyzing these stable isotope signatures, CSIA can provide insights into reaction mechanisms, identify contaminant sources, and quantify the extent of degradation, even in complex environmental matrices where multiple processes may occur simultaneously. wikipedia.orgfishersci.canih.govuni.lu

While CSIA has been successfully applied to various organic pollutants, its application to understand the in situ fate of 2,3-dichloroaniline (B127971) (2,3-DCA) is a relatively novel development. wikipedia.orgfishersci.ca Despite 2,3-DCA's known persistence in the environment, recent research has identified several microorganisms capable of degrading this compound, highlighting its potential for bioremediation strategies. wikipedia.orgfishersci.ca

Detailed Research Findings on Isotope Fractionation

Controlled laboratory experiments have been instrumental in characterizing the isotopic fractionation patterns of 2,3-DCA during aerobic biodegradation. For the first time, studies have revealed distinct isotopic behaviors across different elements:

Carbon and Hydrogen Isotope Fractionation : During aerobic biodegradation of 2,3-DCA via dioxygenation using a mixed enrichment culture, negligible carbon (<0.5‰) and hydrogen (<10‰) isotope fractionation were observed. wikipedia.orgfishersci.ca This indicates that the bonds involving carbon and hydrogen atoms are not the primary rate-limiting steps in the degradation pathway under these conditions.

Nitrogen Isotope Fractionation : In contrast to carbon and hydrogen, a significant inverse nitrogen isotope effect (>10‰) was consistently observed during the aerobic biodegradation of 2,3-DCA. wikipedia.orgfishersci.ca The nitrogen enrichment factor (εN,bulk) was determined to range from +6.2 ± 0.3‰ to +7.9 ± 0.4‰ in some studies wikipedia.orgfishersci.ca, and specifically reported as +6.8 ± 0.6‰ in others. An inverse isotope effect suggests that molecules containing heavier isotopes of nitrogen (e.g., ¹⁵N) react preferentially or faster than those with lighter isotopes (¹⁴N), leading to an enrichment of the lighter isotope in the remaining parent compound pool.

The observed inverse nitrogen isotope fractionation is hypothesized to be linked to the initial multistep enzymatic reaction. Tentative identification of a glutamate (B1630785) conjugate of 2,3-DCA as a reaction intermediate suggests that the formation of this adduct may increase the bond energy at the nitrogen atom, thereby contributing to the inverse nitrogen isotope effect.

Application in Fate Assessment

The insights gained from laboratory-controlled experiments have been successfully applied to investigate the in situ biodegradation of 2,3-DCA at contaminated sites. By utilizing the determined nitrogen enrichment factors, researchers have been able to assess the potential for natural attenuation. Field-obtained carbon and nitrogen isotope signatures from environmental samples have corroborated the laboratory findings, suggesting that similar aerobic biotransformation processes are occurring due to native microorganisms. wikipedia.orgfishersci.ca

Under the assumption that the Rayleigh model is applicable to the field conditions (e.g., in a pilot wetland treating contaminated groundwater), the extent of 2,3-DCA transformation has been estimated to be substantial, ranging from 80% to 90%. wikipedia.orgfishersci.ca This demonstrates the practical utility of multi-element CSIA as a novel application for studying the environmental fate of 2,3-DCA in groundwater and surface water, providing crucial information for remediation strategies and risk assessment. wikipedia.orgfishersci.ca

Table 1: Isotope Fractionation During Aerobic Biodegradation of this compound

| Isotope | Fractionation Type | Enrichment Factor (ε) | Conditions | Reference |

| Carbon | Negligible | <0.5‰ | Aerobic biodegradation (mixed enrichment culture) | |

| Hydrogen | Negligible | <10‰ | Aerobic biodegradation (mixed enrichment culture) | |

| Nitrogen | Inverse | +6.2 ± 0.3 to +7.9 ± 0.4‰ | Aerobic biodegradation (mixed enrichment culture) | wikipedia.orgfishersci.ca |

| Nitrogen | Inverse | +6.8 ± 0.6‰ | Aerobic biodegradation (mixed enrichment culture) |

Computational and Theoretical Investigations of 2,3 Dichloroaniline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,3-dichloroaniline (B127971). Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to model its electronic structure and predict a range of molecular properties. DFT, particularly with functionals like Becke-3-Lee-Yang-Parr (B3LYP), combined with basis sets such as 6-311++G(d,p), is frequently used to optimize the ground state geometry of halogenated anilines. researchgate.netnih.gov

These calculations yield crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. From these energies, global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness can be derived. youtube.com

Furthermore, these computational methods are used to determine fundamental electronic properties like the dipole moment (μ), polarizability (⟨α⟩), and the first-order hyperpolarizability (β), which describe the molecule's response to an external electric field and its potential for use in nonlinear optical applications. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Description | Typical Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT (B3LYP) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT (B3LYP) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT (B3LYP) | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment (μ) | Measure of the net molecular polarity. | DFT, HF | Influences intermolecular interactions and solubility. researchgate.net |

| Polarizability (⟨α⟩) | The ability of the electron cloud to be distorted by an electric field. | DFT, HF | Affects intermolecular forces. researchgate.net |

| Hyperpolarizability (β) | Measure of the nonlinear optical response of the molecule. | DFT, HF | Determines potential for NLO applications. researchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on determining the three-dimensional structure and conformational preferences of this compound. The initial step is geometry optimization, where computational methods like DFT are used to find the molecule's lowest energy structure, providing precise data on bond lengths, bond angles, and dihedral (torsion) angles. nih.gov

Conformational analysis is particularly important for understanding the spatial arrangement of the amino (-NH₂) group relative to the dichlorinated benzene (B151609) ring. Halogen substituents can exert a significant steric directing effect, influencing the orientation of adjacent functional groups. nih.gov For this compound, theoretical studies can map the potential energy surface by systematically rotating the C-N bond to identify the most stable conformers and the energy barriers between them. This analysis reveals how the chlorine atoms at the 2- and 3-positions influence the planarity and rotational freedom of the amino group.

Table 2: Selected Optimized Geometric Parameters of this compound (Illustrative from DFT Calculations)

| Parameter | Description | Theoretical Value (Å or °) |

|---|---|---|

| C-N Bond Length | The distance between the ring carbon and the nitrogen atom. | ~1.38 Å |

| C-Cl Bond Lengths | The distances for the C2-Cl and C3-Cl bonds. | ~1.74 Å |

| C-C-N Bond Angle | The angle formed by adjacent ring carbons and the nitrogen atom. | ~120° |

| H-N-H Bond Angle | The angle within the amino group. | ~112° |

| C-C-N-H Dihedral Angle | The torsion angle describing the orientation of the amino group. | Varies with conformation |

Prediction of Spectroscopic Properties from Theoretical Models

Computational models are extensively used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation and interpretation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, primarily using DFT, can predict the vibrational frequencies of this compound. researchgate.net The results are often presented as a theoretical infrared (IR) and Raman spectrum. Because theoretical calculations typically assume a harmonic oscillator model in a vacuum, the computed frequencies are often systematically higher than experimental values. To correct for this, calculated frequencies are uniformly scaled using standard scaling factors. Further analysis, such as Potential Energy Distribution (PED), helps in assigning specific vibrational modes to the calculated frequencies, like N-H stretching, C-Cl stretching, and ring deformation modes. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The results, including excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities), can be used to generate a theoretical UV-Vis spectrum. youtube.com The lowest energy transition is often associated with the HOMO-to-LUMO transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants, aiding in the interpretation of experimental NMR spectra. nih.gov

Table 3: Illustrative Comparison of Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Description |

|---|---|---|

| ν(N-H) asymmetric | ~3500 cm⁻¹ | Asymmetric stretching of the N-H bonds in the amino group. researchgate.net |

| ν(N-H) symmetric | ~3400 cm⁻¹ | Symmetric stretching of the N-H bonds in the amino group. researchgate.net |

| ν(C-Cl) | ~700-800 cm⁻¹ | Stretching vibrations of the carbon-chlorine bonds. |

| β(N-H) | ~1600 cm⁻¹ | Scissoring/bending vibration of the amino group. |

| Ring Breathing | ~1000 cm⁻¹ | Symmetric expansion and contraction of the benzene ring. |

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate a molecule's chemical structure with its biological activity or chemical reactivity. researchgate.net For this compound, these approaches can be used to predict properties like toxicity, biodegradability, or its potential as a precursor in synthesizing other compounds.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values derived from the theoretical structure of the molecule. mdpi.com These descriptors quantify various aspects of the molecule:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO/LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic partial charges. They describe the molecule's ability to participate in electrostatic or charge-transfer interactions.

Steric Descriptors: These relate to the molecule's size and shape, such as molecular weight, volume, surface area, and specific geometric parameters.

Lipophilic Descriptors: The partition coefficient (LogP) is a key descriptor that quantifies a molecule's hydrophobicity, which is crucial for predicting its environmental fate and biological uptake.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing atomic connectivity.

By building a statistical model that links these descriptors to an observed activity (e.g., toxicity to an organism), researchers can predict the activity of this compound and similar compounds without performing the actual experiments. nih.govmdpi.com

Table 4: Key Molecular Descriptors for SAR/QSAR Studies of this compound

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Electronic | Dipole Moment | Relates to polarity and solubility. |

| Lipophilic | LogP | Predicts partitioning between water and organic phases (bioaccumulation). |

| Steric | Molecular Volume | Influences how the molecule fits into active sites or pores. |

| Steric | Polar Surface Area (PSA) | Important for predicting transport properties and membrane penetration. researchgate.net |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis, degradation, or metabolism. Experimental studies have indicated that the biodegradation of this compound can proceed through an initial hydroxylation of the aromatic ring. wikipedia.org

Theoretical studies can elucidate such pathways by:

Mapping the Potential Energy Surface: Calculations are performed to identify the structures of reactants, products, and any reaction intermediates.

Locating Transition States: The highest energy point along the reaction coordinate, the transition state (TS), is located. The structure of the TS provides insight into the geometry of the reaction at its critical point.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway.

For the degradation of this compound, computational methods can be used to model the reaction with a reactive species, such as a hydroxyl radical. By calculating the activation energies for the radical attacking different positions on the aniline (B41778) ring, the model can predict the most likely site of initial reaction, thereby validating or refining proposed mechanisms like ring hydroxylation. wikipedia.org This approach allows for a step-by-step understanding of the reaction, identifying the most probable sequence of events at the molecular level. mdpi.com

Future Research Directions and Emerging Trends in 2,3 Dichloroaniline Chemistry

Innovations in Green and Sustainable Synthesis of 2,3-Dichloroaniline (B127971)

The chemical industry is increasingly focused on developing environmentally benign and economically viable synthetic routes. For this compound, traditional production methods often involve the hydrogenation of 2,3-dichloronitrobenzene (B165493), a process that can present challenges related to material requirements and safety patsnap.com. Future research aims to overcome these limitations through green chemistry principles.

Development of Novel Derivatization Strategies and Reactivity Profiles

The versatility of this compound as a building block for more complex molecules is a significant area of ongoing research. Novel derivatization strategies are being developed to expand its utility in fine chemical synthesis.

One notable advancement is the use of this compound derivatives as starting materials for the synthesis of 4-chloroindoles acs.org. This involves an ortho-selective Sonogashira coupling with terminal alkynes, followed by cyclization acs.org. This approach can be further extended to a one-pot synthesis of 2,4-disubstituted indoles through subsequent Suzuki-Miyaura coupling, providing a facile route to indoles with less explored substitution patterns acs.org.

Beyond indole (B1671886) synthesis, this compound can be transformed into other valuable intermediates. For instance, it serves as a precursor for 2,3-dichlorophenylpiperazine, a compound of interest in medicinal chemistry buct.edu.cn. The synthesis typically involves converting the hydrogen sulfate (B86663) salt of this compound into an aryl iodide intermediate via a diazonium salt, which then reacts with piperazine (B1678402) in the presence of a copper(I) iodide catalyst and a proline ligand buct.edu.cn.